molecular formula C16H16O3S B1462007 (4-Ethylphenyl)(3-methanesulfonylphenyl)methanone CAS No. 1094375-04-8

(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone

Cat. No.: B1462007
CAS No.: 1094375-04-8
M. Wt: 288.4 g/mol
InChI Key: RZYWVIZUCNINLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone is an organic compound with the molecular formula C16H16O3S and a molecular weight of 288.36 g/mol . This compound is characterized by the presence of an ethyl group attached to a phenyl ring and a methanesulfonyl group attached to another phenyl ring, both connected through a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanone typically involves the reaction of 4-ethylbenzoyl chloride with 3-methanesulfonylphenyl magnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methanone group to a secondary alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Ethylphenyl)(3-methanesulfonylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylphenyl)(3-methanesulfonylphenyl)methanone
  • (4-Ethylphenyl)(3-chlorophenyl)methanone
  • (4-Ethylphenyl)(3-nitrophenyl)methanone

Uniqueness

(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone is unique due to the presence of both an ethyl group and a methanesulfonyl group on the phenyl rings.

Properties

IUPAC Name

(4-ethylphenyl)-(3-methylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)20(2,18)19/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYWVIZUCNINLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Ethylphenyl)(3-methanesulfonylphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.